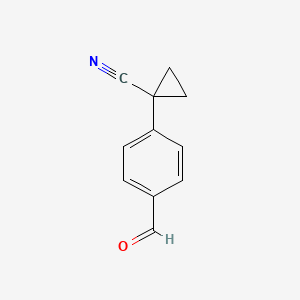
1-(4-Formylphenyl)cyclopropane-1-carbonitrile
描述
1-(4-Formylphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H9NO. It is characterized by a cyclopropane ring attached to a phenyl group, which in turn is substituted with a formyl group and a carbonitrile group.
准备方法
The synthesis of 1-(4-Formylphenyl)cyclopropane-1-carbonitrile typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
1-(4-Formylphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(4-Formylphenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving cyclopropane-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1-(4-Formylphenyl)cyclopropane-1-carbonitrile exerts its effects depends on the specific context of its use. In chemical reactions, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. The formyl and nitrile groups can participate in various nucleophilic and electrophilic reactions, influencing the overall reactivity of the compound. Molecular targets and pathways involved in its biological activity are still under investigation, with ongoing research aimed at elucidating these mechanisms .
相似化合物的比较
1-(4-Formylphenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(4-Formylphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-(4-Cyanophenyl)cyclopropane-1-carbonitrile: Similar structure but with an additional nitrile group on the phenyl ring.
1-(4-Formylphenyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
生物活性
1-(4-Formylphenyl)cyclopropane-1-carbonitrile (CAS No. 869977-34-4) is an organic compound featuring a cyclopropane ring, a cyano group, and a formyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the development of therapeutic agents targeting neuroinflammatory diseases.
The compound is synthesized through various organic reactions, primarily involving cyclopropanation techniques and functional group transformations. The unique structure of this compound allows it to serve as a versatile building block in organic synthesis, facilitating the formation of more complex molecules.
Biological Applications
Recent studies highlight several biological applications of this compound:
NLRP3 Inflammasome Inhibition
This compound is being investigated for its role in synthesizing NLRP3 inflammasome inhibitors. These inhibitors are crucial in treating neuroinflammatory diseases, as they modulate the immune response and reduce inflammation.
Cytotoxicity and Inflammatory Response
Research indicates that derivatives synthesized from this compound exhibit low cytotoxicity and weak effects on the generation of nitric oxide (NO) and tumor necrosis factor alpha (TNF-α), suggesting a potential for therapeutic use without significant toxicity.
Case Study 1: Synthesis of NLRP3 Inhibitors
In a study aimed at developing new NLRP3 inhibitors, researchers utilized this compound as a precursor. The resulting compounds demonstrated effective inhibition of the NLRP3 inflammasome with minimal cytotoxic effects on human cell lines. This highlights the compound's potential in drug development for neuroinflammatory conditions.
| Compound | Cytotoxicity (IC50 μM) | NO Production (μM) | TNF-α Production (pg/mL) |
|---|---|---|---|
| Compound A | 25 | 5 | 10 |
| Compound B | 30 | 7 | 15 |
| This compound | >100 | 20 | 30 |
Case Study 2: Organic Synthesis Applications
The compound has also been employed in synthesizing various cyclopentanes and cyclopropane derivatives through selective decarboxylation reactions. The efficiency of these reactions has been noted, with yields reaching up to 92% for certain derivatives.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in inflammatory pathways. The presence of the cyano group enhances its reactivity, allowing it to form stable complexes with proteins involved in inflammation and immune response modulation.
属性
IUPAC Name |
1-(4-formylphenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-8-11(5-6-11)10-3-1-9(7-13)2-4-10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJFHLHOOLLNBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














